molecular formula C21H33ClO5 B10773618 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid

2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid

Cat. No.: B10773618
M. Wt: 400.9 g/mol
InChI Key: JPMWVHYATGJOOX-OSIODEBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK118182 involves multiple steps, starting with the preparation of the cyclopentyl core, followed by the introduction of functional groups at specific positions. The key steps include:

Industrial Production Methods

Industrial production of ZK118182 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Chemical Reactions Analysis

Types of Reactions

Properties

Molecular Formula

C21H33ClO5

Molecular Weight

400.9 g/mol

IUPAC Name

2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid

InChI

InChI=1S/C21H33ClO5/c1-14-6-2-3-7-15(14)19(23)10-9-17-16(18(22)12-20(17)24)8-4-5-11-27-13-21(25)26/h4-5,9-10,14-20,23-24H,2-3,6-8,11-13H2,1H3,(H,25,26)/b5-4-,10-9+/t14?,15?,16-,17-,18-,19-,20-/m1/s1

InChI Key

JPMWVHYATGJOOX-OSIODEBVSA-N

Isomeric SMILES

CC1CCCCC1[C@@H](/C=C/[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\COCC(=O)O)Cl)O)O

Canonical SMILES

CC1CCCCC1C(C=CC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O

Origin of Product

United States

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